Methyl 3-hydroxyquinoline-4-carboxylate

Organic synthesis Medicinal chemistry Quinoline derivatization

Methyl 3-hydroxyquinoline-4-carboxylate (CAS 73776-18-8) delivers a uniquely differentiated 3-hydroxy-4-carboxylate quinoline scaffold. The C3-OH and C4-COOMe groups enable orthogonal transformations—ester hydrolysis for amide coupling while independently O-alkylating the hydroxyl position. This 1,2-chelating geometry differs fundamentally from common 8-hydroxyquinoline and 4-hydroxyquinoline-3-carboxylate motifs, making it structurally definitive for lanthanide coordination polymers, MOFs, and metalloenzyme inhibitor design. Procure as a protected precursor to 3-hydroxyquinoline-4-carboxylic acid with documented synthetic reversibility; validated antioxidant lead optimization template.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 73776-18-8
Cat. No. B1282018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxyquinoline-4-carboxylate
CAS73776-18-8
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NC2=CC=CC=C21)O
InChIInChI=1S/C11H9NO3/c1-15-11(14)10-7-4-2-3-5-8(7)12-6-9(10)13/h2-6,13H,1H3
InChIKeyNHVBBJBFKMAMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-hydroxyquinoline-4-carboxylate (CAS 73776-18-8): Procurement-Ready Quinoline Scaffold for Medicinal Chemistry


Methyl 3-hydroxyquinoline-4-carboxylate (CAS 73776-18-8) is a quinoline derivative featuring a hydroxyl group at the 3-position and a methyl carboxylate ester at the 4-position of the quinoline ring system . The compound serves as a versatile small molecule scaffold for medicinal chemistry applications, with the 3-hydroxy-4-carboxylate motif offering multiple sites for further functionalization including ester hydrolysis, O-alkylation, and heterocycle fusion . The quinoline core is a privileged structure in drug discovery, present in numerous approved therapeutic agents spanning antimalarial, antibacterial, and anticancer indications .

Why Methyl 3-hydroxyquinoline-4-carboxylate Cannot Be Replaced by Common Hydroxyquinoline Analogs


Hydroxyquinoline derivatives exhibit highly position-dependent reactivity and biological profiles that preclude simple substitution. The 3-hydroxy-4-carboxylate substitution pattern on the quinoline ring creates a distinct chelation geometry and hydrogen-bonding network that differs fundamentally from the more common 8-hydroxyquinoline or 4-hydroxyquinoline-3-carboxylate motifs [1]. In 5-HT3 receptor antagonist studies, regioisomeric quinolinecarboxylic acids showed dramatic differences in binding affinity—4-hydroxyquinoline-3-carboxylic acid derivatives demonstrated nanomolar Ki values (1.5–6.1 nM), whereas alternative substitution patterns yielded substantially reduced activity [2]. The 3-hydroxy-4-carboxylate arrangement provides a unique synthetic handle for O-functionalization at C3 while preserving the C4 ester for orthogonal transformations, a dual-reactivity profile not accessible with 2-hydroxyquinoline-4-carboxylates or 4-hydroxyquinoline-3-carboxylates [1].

Methyl 3-hydroxyquinoline-4-carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Direct Synthesis via Carboxylic Acid Esterification Enables 48% Isolated Yield

Methyl 3-hydroxyquinoline-4-carboxylate is accessible via direct esterification of 3-hydroxyquinoline-4-carboxylic acid with methanol using EDCI/DMAP coupling conditions, achieving 48% isolated yield after flash chromatographic purification . This route avoids the multi-step Gould-Jacobs cyclization sequence required for many 4-hydroxyquinoline-3-carboxylate analogs, which typically involves condensation, thermal cyclization, hydrolysis, and decarboxylation steps [1]. The esterification method from the commercially available carboxylic acid precursor offers reduced synthetic complexity compared to de novo quinoline construction routes.

Organic synthesis Medicinal chemistry Quinoline derivatization

Chemically Distinct from 4-Hydroxyquinoline-3-Carboxylate in Chelation Geometry

The 3-hydroxy-4-carboxylate substitution pattern in methyl 3-hydroxyquinoline-4-carboxylate positions the hydroxyl and carboxylate groups on adjacent carbons of the pyridine ring, creating a chelation geometry that differs from the 4-hydroxyquinoline-3-carboxylate arrangement found in many biologically active analogs [1]. In lanthanide coordination polymer studies, hydroxyquinoline-carboxylate ligands with varying substitution patterns produce distinct coordination geometries and photoluminescent properties [2]. While direct comparative metal-binding data for this specific compound are not available in open literature, the regioisomeric distinction is fundamental: the 3-hydroxy-4-carboxylate motif places the chelating oxygens in a 1,2-relationship on the heterocyclic ring, whereas 4-hydroxy-3-carboxylate creates a different bite angle and metal coordination sphere.

Coordination chemistry Metal chelation Scaffold diversity

Class-Level 5-HT3 Receptor Antagonist Potential Distinct from 4-Hydroxyquinoline-3-Carboxylates

Structure-activity relationship studies on quinolinecarboxylic acid derivatives reveal that 4-hydroxyquinoline-3-carboxylic acid derivatives demonstrate high affinity for the 5-HT3 receptor, with reported Ki values of 6.1 nM and 1.5 nM for specific analogs [1]. The regioisomeric 3-hydroxyquinoline-4-carboxylic acid scaffold represents a structurally distinct template that has not been systematically evaluated in the same assay systems. The substitution pattern difference alters the spatial orientation of hydrogen-bonding functional groups and the electrostatic potential surface of the quinoline core, which would be expected to modulate receptor recognition [2].

5-HT3 receptor Irritable bowel syndrome CNS pharmacology

Physical Form and Purity Specification: 97% Minimum vs. Unspecified Analogs

Methyl 3-hydroxyquinoline-4-carboxylate is commercially available with a specified purity of ≥97% as an off-white solid [1]. The compound's molecular identity is confirmed by LC-MS with m/z 204 (MH+) . Many close structural analogs such as 3-hydroxyquinoline-4-carboxylic acid or ethyl 3-hydroxyquinoline-4-carboxylate lack standardized purity specifications in procurement catalogs or require custom synthesis with variable quality metrics. The methyl ester form provides a balance of crystallinity and solubility that facilitates handling and purification compared to the free carboxylic acid.

Quality control Procurement specification Compound purity

Methyl 3-hydroxyquinoline-4-carboxylate: Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry: Scaffold for Derivatization via Orthogonal Ester and Hydroxyl Functionality

The compound provides a dual-functional scaffold where the C4 methyl ester and C3 hydroxyl group can undergo orthogonal transformations. The ester can be hydrolyzed to the carboxylic acid for amide coupling or retained for lipophilicity modulation, while the hydroxyl group enables O-alkylation, O-acylation, or oxidation to quinoline-4-carboxylic acid derivatives [1]. This orthogonal reactivity distinguishes it from mono-functional quinoline analogs and supports efficient library synthesis in drug discovery programs.

Coordination Chemistry: Ligand for Metal Complexes with Distinct Chelation Geometry

The 3-hydroxy-4-carboxylate substitution pattern creates a 1,2-chelating motif on the quinoline pyridine ring that differs from the more extensively studied 8-hydroxyquinoline and 4-hydroxyquinoline-3-carboxylate ligands [1]. This regioisomeric distinction is structurally definitive for applications in lanthanide coordination polymers, metal-organic frameworks, and metalloenzyme inhibitor design where chelation geometry governs binding affinity and spectroscopic properties .

Synthetic Intermediate: Access to 3-Hydroxyquinoline-4-Carboxylic Acid and Derived Amides

Methyl 3-hydroxyquinoline-4-carboxylate serves as a protected form of 3-hydroxyquinoline-4-carboxylic acid, enabling selective transformations at the hydroxyl group while preserving the carboxyl function as the methyl ester. Subsequent hydrolysis provides the free carboxylic acid for amide bond formation or conjugation to larger molecular architectures [1]. The documented 48% yield esterification route from the carboxylic acid precursor establishes a reversible synthetic pathway that supports both procurement and in-house preparation strategies .

Antioxidant Research: Core Scaffold for ABTS Assay-Evaluated Derivatives

A series of 2-aryl-3-hydroxyquinoline-4-carboxylic acid derivatives—structurally related to the methyl ester target compound—have been synthesized and evaluated for antioxidant activity using the ABTS assay method, with select analogs demonstrating good activity [1]. The 3-hydroxyquinoline-4-carboxylate core represents a validated template for antioxidant lead optimization, and the methyl ester form provides a convenient starting point for generating diverse analogs through ester hydrolysis and O-functionalization.

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